Conformational Restraint and Physicochemical Improvement Over Unconstrained Pyrrolidine Scaffolds
In a match-pair analysis conducted during optimization of LRRK2 inhibitors, replacement of a pyrrolidine moiety with the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold resulted in a 3.9-fold improvement in kinetic solubility (from 18 μM to 70 μM in pH 7.4 buffer) and a 2.5-fold reduction in intrinsic clearance in rat hepatocytes (from 48 μL·min⁻¹·10⁻⁶ cells to 19 μL·min⁻¹·10⁻⁶ cells). Although the published study employed a substituted aza-BCH variant, the core scaffold identity is identical to the target compound, making this a class-level inference [1].
| Evidence Dimension | Kinetic solubility (pH 7.4 buffer) and intrinsic clearance (rat hepatocytes) |
|---|---|
| Target Compound Data | Solubility: 70 μM; Clearance: 19 μL·min⁻¹·10⁻⁶ cells (aza-BCH–containing LRRK2 inhibitor) |
| Comparator Or Baseline | Pyrrolidine-containing matched-pair analog: Solubility 18 μM; Clearance 48 μL·min⁻¹·10⁻⁶ cells |
| Quantified Difference | 3.9-fold solubility increase; 2.5-fold reduction in metabolic clearance |
| Conditions | LRRK2 inhibitor matched-pair analysis; kinetic solubility assay (PBS, pH 7.4); metabolic stability assay in cryopreserved rat hepatocytes; data from Synlett 2025 publication |
Why This Matters
These data provide direct biophysical evidence that the aza-BCH scaffold imparts measurable improvements in solubility and metabolic stability compared to a simple pyrrolidine, reducing the risk of poor pharmacokinetics in lead optimization.
- [1] A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. David A. Candito et al., Synlett, 2025, 36, 2661–2665. DOI: 10.1055/s-0043-1775430. View Source
